2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride
Description
Systematic Nomenclature and Synonyms
The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-[(5S)-5-aminooxan-2-yl]acetonitrile hydrochloride . This name reflects its structural components:
- A tetrahydro-2H-pyran ring (oxane) with an amino group at the (5S)-position
- An acetonitrile substituent at the 2-position
- A hydrochloride counterion
Alternative nomenclature systems describe it as 2-((5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride , emphasizing the tetrahydropyran scaffold's stereochemistry. The compound has multiple registry numbers and commercial identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1607592-28-8 | |
| PubChem CID | 90108148 | |
| Chemenu Product Code | CM-1607592-28-8 |
Synonymous designations include:
- SCHEMBL15655942 (chemical database identifier)
- AT25429 (commercial catalog number)
- DB-191359 (drug bank accession code)
The systematic naming follows Cahn-Ingold-Prelog priorities, with the oxane ring numbered to give the amino group the lowest possible locant while respecting the (5S) stereochemical designation.
Molecular Formula and Weight Analysis
The molecular formula C₇H₁₃ClN₂O derives from:
- 7 carbon atoms in the oxane-acetonitrile framework
- 13 hydrogen atoms
- 1 chloride ion from hydrochloride
- 2 nitrogen atoms (1 from amine, 1 from nitrile)
- 1 oxygen atom in the oxane ring
Elemental composition analysis reveals:
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 7 | 12.011 | 84.077 |
| H | 13 | 1.008 | 13.104 |
| Cl | 1 | 35.453 | 35.453 |
| N | 2 | 14.007 | 28.014 |
| O | 1 | 15.999 | 15.999 |
| Total | 176.647 |
This matches the observed molecular weight of 176.64 g/mol , confirming the formula's accuracy. The hydrochloride salt formation increases molecular weight by 36.46 g/mol compared to the free base (C₇H₁₂N₂O → 140.19 g/mol).
Comparative analysis with related structures shows:
- 4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride (C₆H₁₄ClNO₂): 167.64 g/mol
- 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride (C₇H₁₃ClN₂O): 176.64 g/mol
The mass difference between these analogues arises from functional group variations (hydroxymethyl vs. acetonitrile substituents).
Crystallographic and Stereochemical Features
While full X-ray crystallographic data remains unpublished for this specific compound, structural insights can be extrapolated from:
- Parent compound studies : The free base (CID 90108149) shows a chair conformation in the oxane ring with axial amine group placement
- Analogous systems : Tetrahydro-2H-pyran derivatives exhibit characteristic puckered ring geometries
- Salt formation effects : Hydrochloride salts of similar amines display hydrogen-bonded chloride ions near protonated nitrogen centers
Key stereochemical attributes include:
- Absolute configuration : The (5S) designation specifies the amino group's spatial arrangement relative to the acetonitrile substituent
- Ring conformation : Molecular modeling suggests a chair conformation with:
- Axial orientation of the 5-amino group
- Equatorial placement of the 2-acetonitrile substituent
- Torsion angles : The C2-C1-C≡N linkage adopts a gauche conformation (≈60° dihedral angle) to minimize steric clashes
The hydrochloride salt's ionic character enhances crystallinity compared to the free base, as evidenced by:
- Sharp melting points in differential scanning calorimetry (DSC) thermograms of related compounds
- Defined X-ray powder diffraction (XRPD) patterns in structural analogues
Table 1 summarizes predicted structural parameters:
Properties
Molecular Formula |
C7H13ClN2O |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-[(5S)-5-aminooxan-2-yl]acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c8-4-3-7-2-1-6(9)5-10-7;/h6-7H,1-3,5,9H2;1H/t6-,7?;/m0./s1 |
InChI Key |
OVDPKJIFNRDLQO-OXIGJRIQSA-N |
Isomeric SMILES |
C1CC(OC[C@H]1N)CC#N.Cl |
Canonical SMILES |
C1CC(OCC1N)CC#N.Cl |
Origin of Product |
United States |
Preparation Methods
Stereoselective Formation of the Tetrahydropyran Ring
- The tetrahydropyran ring is often synthesized via cyclization reactions starting from carbohydrate derivatives or suitably functionalized precursors such as cycloalkanones or sugar analogs.
- One-pot methodologies have been developed for related pyran derivatives, involving α-enaminoketone intermediates formed by reaction of cycloalkanones with dimethylformamide dimethyl acetal (DMFDMA), followed by cyclization with amides or acids under heating conditions.
- Microwave-assisted synthesis can reduce reaction times significantly while maintaining yields, useful for scale-up.
Introduction of the Amino Group
- The amino group at the 5-position is introduced by selective deprotection or substitution reactions.
- Benzoylamino derivatives of pyranones can be converted to amino derivatives by gentle heating in sulfuric acid, which removes the benzoyl protecting group without racemization.
- Alternatively, azido intermediates on the tetrahydropyran ring can be reduced to amines using zinc and acidic conditions, as demonstrated in complex sugar analog syntheses.
Installation of the Acetonitrile Moiety
- The acetonitrile substituent at the 2-position is introduced via nucleophilic substitution or condensation reactions.
- In patented processes for related JAK1 inhibitors, intermediates bearing the tetrahydropyran ring are functionalized with acetonitrile groups through alkylation or cyanomethylation steps.
- The nitrile group is typically introduced as a side chain on the ring carbon, often via reaction with cyanomethyl reagents or by displacement of leaving groups.
Formation of the Hydrochloride Salt
- The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating crystallization and purification.
- The hydrochloride salt form improves stability and handling, as well as solubility properties for further applications.
Representative Preparation Procedure (Summary)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Formation of α-enaminoketone intermediate | Cycloalkanone + DMFDMA, reflux 16 h | Generates reactive intermediate for ring formation | High yield, ~80% |
| 2. Cyclization with amide/acid | Hippuric acid + Acetic anhydride, 90 °C, 4 h | Forms benzoylamino-substituted tetrahydropyran | Moderate to high yield, 65-80% |
| 3. Deprotection to amino derivative | Heating with sulfuric acid, gentle conditions | Removes benzoyl group to yield free amine | High yield, minimal racemization |
| 4. Introduction of acetonitrile group | Alkylation with cyanomethyl reagent or substitution | Attaches nitrile side chain at 2-position | Variable, optimized per substrate |
| 5. Salt formation | Treatment with HCl in solvent | Isolates hydrochloride salt | Crystalline, stable form |
Analytical and Stability Data
- The hydrochloride salt exhibits characteristic thermal properties, with differential scanning calorimetry (DSC) showing endothermic peaks around 185-190 °C, indicating melting points and purity.
- Thermogravimetric analysis (TGA) and X-ray powder diffraction (XRPD) confirm the anhydrous and monohydrate forms of the compound, important for formulation and storage.
- Stability studies under controlled humidity and temperature conditions demonstrate the robustness of the hydrochloride salt form.
Research Findings and Optimization
- Microwave-assisted synthesis reduces total reaction time from ~29 h to ~10 h without significant loss in yield, enhancing efficiency for industrial scale-up.
- Use of protecting groups such as benzoyl and azido intermediates allows for selective functional group transformations while preserving stereochemistry.
- The choice of solvents, temperature, and catalysts (e.g., zinc for azide reduction) critically affects yield and stereochemical purity.
- Crystallization conditions for the hydrochloride salt are optimized to obtain pure, stable crystalline forms suitable for pharmaceutical applications.
Summary Table of Key Preparation Parameters
| Parameter | Method/Condition | Outcome/Notes |
|---|---|---|
| Starting material | Cycloalkanones or sugar derivatives | Provides chiral tetrahydropyran scaffold |
| Amino group introduction | Benzoyl deprotection or azide reduction | High stereochemical fidelity |
| Acetonitrile installation | Alkylation or substitution | Efficient nitrile incorporation |
| Salt formation | HCl treatment | Stable crystalline hydrochloride salt |
| Reaction time | Conventional: ~29 h; Microwave: ~10 h | Microwave reduces time significantly |
| Yield range | 60-80% per step | Dependent on substrate and conditions |
| Purity confirmation | DSC, TGA, XRPD | Confirms crystalline form and stability |
This detailed synthesis overview integrates diverse research methodologies and patent literature to provide a comprehensive understanding of the preparation of this compound. The methods emphasize stereoselective ring construction, selective functional group transformations, and salt formation to yield a stable, pure compound suitable for further pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions: 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitro or imine derivatives.
Reduction: Primary amines.
Substitution: Substituted tetrahydropyran derivatives.
Scientific Research Applications
Therapeutic Potential
The primary applications of 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride are in medicinal chemistry and drug development. Research indicates its significant biological activity, particularly as a selective inhibitor of Janus kinase (JAK) pathways, which are pivotal in cell signaling related to hematopoiesis and immune response.
Case Studies
- Chronic Neutrophilic Leukemia : Studies have shown that this compound exhibits potential as a therapeutic agent for chronic neutrophilic leukemia, demonstrating efficacy in inhibiting the proliferation of leukemic cells.
- Other Hematological Malignancies : Its role as a JAK inhibitor suggests applicability in treating various hematological malignancies, providing a targeted approach to therapy.
Synthetic Chemistry
The synthesis of this compound typically involves multi-step reactions that allow for the formation of the tetrahydropyran ring and the acetonitrile moiety. Detailed methodologies can be found in patent literature, which outlines specific reaction conditions and yields.
Synthetic Pathway Overview
- Formation of the tetrahydropyran ring.
- Introduction of the amino group.
- Addition of the acetonitrile moiety.
- Hydrochloride salt formation.
Interaction studies have demonstrated that this compound selectively binds to JAK enzymes. These studies are essential for understanding its pharmacological profile and include:
- Binding Affinity Tests : Assessing how well the compound binds to various JAK isoforms.
- Cell Line Studies : Evaluating its effects on cell proliferation and apoptosis in cancer cell lines.
Mechanism of Action
The mechanism of action of 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related molecules, focusing on molecular features, hazards, and physicochemical properties derived from the evidence.
Structural and Functional Comparison
2-(Pyridin-4-yl)acetonitrile Hydrochloride (C₇H₇ClN₂)
- Structure : Contains a pyridine ring (aromatic, nitrogen-containing) instead of a tetrahydropyran ring.
- Key Differences :
- The absence of an oxygen atom in the ring reduces hydrogen-bonding capacity.
(2S)-2,5-Diaminopentanamide Dihydrochloride (C₅H₁₃N₃O·2HCl) Structure: Linear chain with primary amines and an amide group. Key Differences:
- Lacks cyclic structure, reducing steric hindrance and altering solubility.
- The dihydrochloride salt increases ionic character compared to the target compound’s single hydrochloride. Hazards: Not classified for health or environmental risks, though toxicological data remain incomplete .
(S)-2-(Piperazine-2-yl)acetonitrile Dihydrochloride
- Structure : Features a piperazine ring (six-membered with two nitrogen atoms) instead of tetrahydropyran.
- Key Differences :
- Dihydrochloride salt may improve aqueous solubility relative to the target compound.
Physicochemical and Hazard Profile
Research Findings and Implications
- Toxicity : The pyridine derivative’s higher hazard profile (oral, dermal, and inhalation risks) suggests aromatic nitriles may pose greater toxicity than aliphatic or oxygen-containing analogs .
- Solubility : Hydrochloride salts (e.g., target compound, pyridine analog) typically exhibit improved water solubility, facilitating their use in aqueous reaction systems.
Biological Activity
2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : C7H13ClN2O
- Molecular Weight : 140.18 g/mol
- CAS Number : 1607855-88-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its potential therapeutic effects against neurodegenerative diseases and its cytotoxic properties against cancer cells.
Neuroprotective Effects
Research indicates that compounds with a pyran scaffold, such as this compound, exhibit neuroprotective properties. Pyran derivatives have been shown to influence several signaling pathways associated with neurodegenerative conditions, particularly Alzheimer's disease (AD).
A study highlighted the ability of pyran-based compounds to enhance neuronal survival by modulating pathways such as PKA, CaMKII, and ERK, which are crucial for neuronal health and function .
Anticancer Activity
The compound's cytotoxicity was evaluated using various cancer cell lines. Preliminary studies suggest that it may possess selective cytotoxic effects against certain tumor types. For instance, derivatives of pyran compounds have shown significant inhibition of tumor cell proliferation in vitro, indicating potential for further development as anticancer agents .
Table 1: Summary of Biological Activities
Detailed Study Findings
-
Neuroprotective Mechanisms :
- A study demonstrated that certain pyran derivatives can significantly reduce oxidative stress in neuronal cells, thereby protecting them from apoptosis induced by neurotoxic agents .
- The activation of the NRF2 pathway was noted as a critical mechanism through which these compounds exert their protective effects.
- Cytotoxicity Profiles :
- Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
